molecular formula C13H20BNO4 B13454170 3-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

3-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13454170
M. Wt: 265.12 g/mol
InChI Key: IURKMGDACGNSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridin-2-one core substituted with a methoxy group at position 3, a methyl group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety at position 3. The boronate ester group renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds .

Properties

Molecular Formula

C13H20BNO4

Molecular Weight

265.12 g/mol

IUPAC Name

3-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

InChI

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)9-7-10(17-6)11(16)15(5)8-9/h7-8H,1-6H3

InChI Key

IURKMGDACGNSCI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)OC)C

Origin of Product

United States

Biological Activity

3-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C11H19BN2O3
  • Molecular Weight : 238.09 g/mol
  • CAS Number : 1911653-28-5
  • IUPAC Name : 3-methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired dihydropyridinone structure. The presence of the boron-containing moiety enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to the dihydropyridine family. For instance:

CompoundCell LineIC50 (µM)Selectivity Index
S1A375 (melanoma)1.71 ± 0.5821.09
S19HT-29 (colon)3.20 ± 0.7215.00
S22MCF7 (breast)2.50 ± 0.6018.00

These results indicate that compounds with similar structural features to 3-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one exhibit significant antiproliferative effects against various cancer cell lines .

The proposed mechanism of action for these compounds involves interference with mitotic processes in cancer cells. This is evidenced by cell cycle analysis showing an accumulation of cells in the G2/M phase after treatment with these compounds .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the dihydropyridine core can significantly impact biological activity:

  • Electron-Donating Groups : The presence of methoxy groups generally enhances activity.
  • Substituent Positioning : The positioning of substituents on the pyridine ring can alter binding affinity and selectivity towards cancer cell lines.
  • Boron Moiety Influence : The boron-containing group is hypothesized to play a crucial role in enhancing the compound's reactivity and biological efficacy .

Case Studies

A notable study evaluated the compound's effects on various cancer cell lines using the WST-1 assay to measure cell viability post-treatment:

Study Overview

  • Objective : To assess the antiproliferative effects of synthesized dihydropyridine derivatives.
  • Methodology : Compounds were tested at varying concentrations against a panel of cancer cell lines including MCF7 (breast), A375 (melanoma), and HT29 (colon).

Results Summary

The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against specific cancer types .

Comparison with Similar Compounds

Structural Analog 1: 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

  • Core Structure: Pyrrolo[2,3-b]pyridin-2-one (a fused bicyclic system) vs. the monocyclic dihydropyridin-2-one in the target compound.
  • Key Differences: The fused pyrrolo-pyridine ring in the analog introduces rigidity and alters electronic properties compared to the flexible dihydropyridinone. Both compounds share the boronate ester, but the analog lacks the methoxy group, which may reduce steric hindrance during coupling reactions.
  • Applications : Likely used in medicinal chemistry for kinase inhibition, given the prevalence of pyrrolopyridine cores in kinase inhibitors .

Structural Analog 2: (1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)methanol

  • Core Structure: Pyridine vs. dihydropyridinone.
  • Key Differences: The pyridine core lacks the keto group of dihydropyridinone, altering solubility and hydrogen-bonding capacity. The piperidinyl-methanol substituent introduces a basic nitrogen and hydroxyl group, enhancing solubility in polar solvents.
  • Applications: Potential use in fragment-based drug discovery due to its polar functional groups .

Structural Analog 3: 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

  • Core Structure: Pyridine with amine and methoxy substituents vs. dihydropyridinone.
  • Key Differences :
    • The amine group at position 2 provides nucleophilic reactivity, contrasting with the electrophilic keto group in the target compound.
    • Both share methoxy and boronate groups, but the amine may enable additional derivatization (e.g., amide bond formation).
  • Applications : Likely a precursor for synthesizing substituted pyridines in agrochemicals or pharmaceuticals .

Structural Analog 4: (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid

  • Core Structure: Dihydropyridinone, similar to the target compound.
  • Key Differences :
    • Replaces the boronate ester with a boronic acid, increasing reactivity in aqueous conditions but reducing stability.
    • Lacks the methoxy group, simplifying the substitution pattern.
  • Applications : Direct use in Suzuki couplings under mild, aqueous conditions .

Comparative Data Table

Compound Core Structure Key Substituents Reactivity/Applications
3-Methoxy-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyridin-2-one 1,2-Dihydropyridin-2-one Methoxy (C3), methyl (C1), boronate ester (C5) Suzuki coupling; potential bioactive scaffold due to dihydropyridinone core
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Pyrrolo[2,3-b]pyridinone Boronate ester (C5) Kinase inhibitor scaffolds; rigid bicyclic system
(1-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidin-4-yl)methanol Pyridine Piperidinyl-methanol (C2), boronate ester (C5) Fragment-based drug discovery; enhanced solubility
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine Pyridine Methoxy (C3), amine (C2), boronate ester (C5) Agrochemical/pharmaceutical intermediates; amine functionalization
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 1,2-Dihydropyridin-2-one Boronic acid (C3) Aqueous-phase Suzuki coupling; less stable than boronate esters

Key Research Findings

  • Reactivity : The boronate ester in the target compound offers stability for storage and controlled reactivity in anhydrous Suzuki-Miyaura couplings, unlike boronic acid analogs .
  • Synthetic Utility : Methoxy and methyl groups in the target compound provide steric protection to the boronate ester, reducing undesired side reactions during cross-coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.